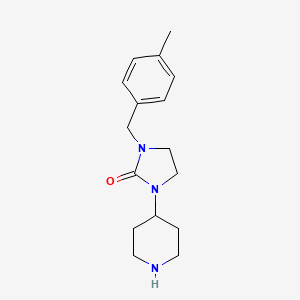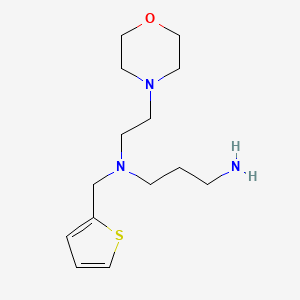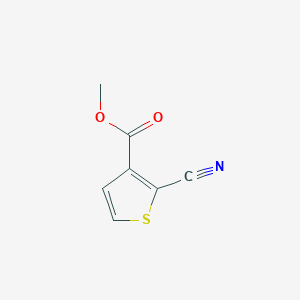![molecular formula C22H19FN4 B1392700 6-(3-Fluorophényl)-3-méthyl-1-phényl-1,4,5,6-tétrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazépine CAS No. 1242869-89-1](/img/structure/B1392700.png)
6-(3-Fluorophényl)-3-méthyl-1-phényl-1,4,5,6-tétrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazépine
Vue d'ensemble
Description
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is a useful research compound. Its molecular formula is C22H19FN4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antiprolifératif en recherche contre le cancer
La structure de ce composé suggère un potentiel en tant qu’agent antiprolifératif. Des composés avec des systèmes hétérocycliques similaires ont été synthétisés et testés pour leurs activités antiprolifératives contre diverses lignées cellulaires cancéreuses humaines . Cela indique que notre composé pourrait être utilisé dans le développement de nouvelles thérapies contre le cancer, en particulier dans les cancers gynécologiques où de tels composés ont montré un potentiel prometteur.
Synthèse énantiosélective
La synthèse du composé implique une procédure rétro Diels–Alder (RDA), qui peut être réalisée en utilisant des matières premières énantiomères pour atteindre un excès énantiomérique (ee) élevé de 95% . Ceci est crucial pour la création de médicaments ayant des propriétés chirales spécifiques, ce qui peut influencer considérablement l’efficacité et le profil de sécurité des produits pharmaceutiques.
Échafaudage privilégié en chimie médicinale
En raison de sa structure complexe, le composé peut servir d’échafaudage privilégié. De tels échafaudages sont des sous-structures présentes dans une proportion significative de médicaments connus et sont particulièrement adaptés à la préparation de banques de molécules comme pistes en chimie médicinale .
Activités biologiques chez les organismes aquatiques
Des dérivés de pyrazoline apparentés ont été étudiés pour leurs activités biologiques sur les organismes aquatiques, tels que les alevins de truite arc-en-ciel . Cela suggère que notre composé pourrait être étudié pour ses effets sur les poissons, ce qui pourrait avoir des implications pour l’aquaculture et la toxicologie environnementale.
Inhibition de la kinase pour des applications thérapeutiques
Des composés avec des structures hétérocycliques fusionnées similaires ont été identifiés comme des inhibiteurs potentiels de la kinase . Les kinases sont des enzymes qui jouent un rôle essentiel dans la régulation des fonctions cellulaires, et leur inhibition peut être une stratégie puissante pour traiter des maladies comme le cancer.
Thérapie médicamenteuse de liaison à la céréblone
Les analogues structurels du composé ont été trouvés pour se lier à la protéine céréblone (CRBN), modifiant la spécificité du substrat du complexe ligase E3 ubiquitine CRBN . Cela a des implications pour le traitement du cancer, car la dégradation des protéines en aval intrinsèques peut inhiber la croissance tumorale.
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrazoline derivatives can interact with various targets, leading to their diverse biological activities .
Biochemical Pathways
It’s known that pyrazoline derivatives can affect various cellular components and metabolic pathways .
Result of Action
Similar compounds have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propriétés
IUPAC Name |
9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4/c1-15-19-14-24-21(16-7-5-8-17(23)13-16)20-11-6-12-26(20)22(19)27(25-15)18-9-3-2-4-10-18/h2-13,21,24H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVAYNUQUTKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)
![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)


![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)
